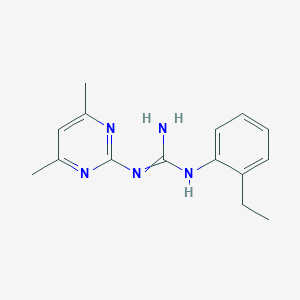![molecular formula C21H27F3N4O2 B221060 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, also known as TFP, is a chemical compound with potential applications in scientific research. TFP is a selective antagonist of the dopamine D3 receptor and has been used in various studies to investigate the role of this receptor in neurological and psychiatric disorders.
Wirkmechanismus
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can modulate the release of dopamine and other neurotransmitters, which may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been shown to modulate the release of dopamine and other neurotransmitters in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. It has also been shown to affect the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to investigate the specific role of this receptor in various neurological and psychiatric disorders. However, one limitation of using 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is its potential off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research directions for 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione may include investigating its potential therapeutic effects in various neurological and psychiatric disorders, as well as exploring its mechanism of action and potential off-target effects on other neurotransmitter systems. Additionally, further studies may be needed to optimize the synthesis and formulation of 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione for use in clinical trials.
Synthesemethoden
The synthesis of 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves the reaction of 3-(trifluoromethyl)aniline with 1-(2-bromoethyl)-4-methylpiperazine to obtain 4-[3-(trifluoromethyl)phenyl]-1-piperazinyl)propylamine. This compound is then reacted with tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione to yield 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione.
Wissenschaftliche Forschungsanwendungen
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been used in various scientific studies to investigate the role of the dopamine D3 receptor in neurological and psychiatric disorders. It has been shown to have potential applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H27F3N4O2 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C21H27F3N4O2/c22-21(23,24)16-5-3-6-17(15-16)26-13-11-25(12-14-26)8-4-10-28-19(29)18-7-1-2-9-27(18)20(28)30/h3,5-6,15,18H,1-2,4,7-14H2 |
InChI-Schlüssel |
MOTJYLIHRABCOF-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Kanonische SMILES |
C1CCN2C(C1)C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)


![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)


![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)